4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride
Overview
Description
4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Azetidines
Bicyclic azetidin-3-ones, a class of compounds to which 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride belongs, serve as stable and versatile intermediates in the synthesis of complex azetidines. These intermediates, devoid of acidic α-hydrogens, exhibit potential in crafting highly substituted azetidines, exemplified by the production of 3-hydroxy-4-(hydroxymethyl)-3-methylazetidine-2-carboxylic acids (Martínez & Fleet, 2014).
Antimicrobial Properties
The compound has been associated with derivatives demonstrating significant antimicrobial properties. Synthesized derivatives, particularly those featuring a phenyl pyrazoline structure, have been reported to exhibit notable antibacterial and antifungal activities, underscoring the compound's potential in antimicrobial applications (Shah & Patel, 2012). This antimicrobial potential is further evidenced by derivatives of azetidin-2-one, including pyrazoline derivatives, indicating a broad spectrum of activity against various bacterial and fungal strains (Shailesh, Pankaj, & Amr, 2012).
Synthesis of Anticonvulsant Derivatives
The compound is foundational in the synthesis of derivatives with potential anticonvulsant activities. Research has highlighted the synthesis of new kojic acid derivatives, indicating the role of this compound in creating compounds that are effective against seizures, thereby contributing to the development of antiepileptic drugs (Aytemir, Çalış, 2010).
Anticorrosion Properties
Beyond its biomedical applications, derivatives of the compound have also shown promise in industrial applications, particularly in corrosion inhibition. Novel pyran-2-one derivatives have demonstrated effective corrosion inhibition performance on mild steel in acidic environments, suggesting the compound's utility in protecting industrial materials (El Hattak et al., 2021).
Properties
IUPAC Name |
4-(azetidin-3-yloxy)-6-methylpyran-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-6-2-7(3-9(11)12-6)13-8-4-10-5-8;/h2-3,8,10H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXPFMQVRHLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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